6-Formyluracil monohydrate

Description

The exact mass of the compound 6-Formyluracil monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Formyluracil monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Formyluracil monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

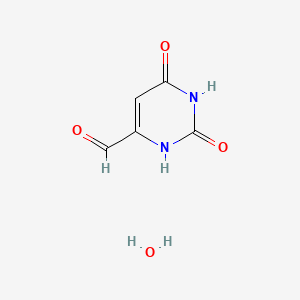

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-dioxo-1H-pyrimidine-6-carbaldehyde;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3.H2O/c8-2-3-1-4(9)7-5(10)6-3;/h1-2H,(H2,6,7,9,10);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSRLRNGSZKHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C=O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual Nature of 6-Formyluracil: A Key Player in Oxidative DNA Damage, Mutagenesis, and Repair

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formyluracil (6-FU), also known as 5-formyluracil, is a significant lesion arising from the oxidative damage of thymine in DNA.[1][2] Generated by reactive oxygen species (ROS) and ionizing radiation, this modified base introduces a chemically reactive aldehyde group into the DNA duplex, profoundly impacting its stability, replication, and interaction with cellular machinery.[3][4][5] This guide provides a comprehensive overview of the current understanding of 6-FU, from its biochemical origins and mutagenic potential to the intricate cellular repair pathways that mitigate its deleterious effects. We will explore the dual role of 6-FU as both a mutagenic lesion and a substrate for multiple DNA repair pathways, including base excision repair (BER) and nucleotide excision repair (NER). Furthermore, this document will detail established methodologies for the detection and quantification of 6-FU, offering valuable insights for researchers investigating oxidative stress, DNA repair fidelity, and the development of novel therapeutic strategies targeting these fundamental cellular processes.

Introduction: The Genesis of 6-Formyluracil in the DNA Landscape

Cellular DNA is under constant assault from both endogenous and exogenous agents, with reactive oxygen species (ROS) being a major contributor to DNA damage.[3] The oxidation of the methyl group of thymine gives rise to a spectrum of lesions, with 6-formyluracil (6-FU) being a prominent and biologically significant product.[1] This lesion is also produced by ionizing radiation and various chemical oxidants.[3][4] The introduction of the electron-withdrawing formyl group at the 5th position of the uracil ring dramatically alters its chemical properties compared to the parent thymine base.[6] This alteration has profound implications for DNA structure and function, rendering 6-FU a focal point in the study of DNA damage and repair.

Biochemical Formation of 6-Formyluracil

The formation of 6-FU is a multi-step process initiated by the attack of hydroxyl radicals, a primary component of ROS, on the methyl group of thymine. This process can also be initiated by one-electron oxidation.[7] The reaction proceeds through a 5-(hydroxymethyl)uracil (5-hmU) intermediate.[1] Subsequent oxidation of the hydroxymethyl group leads to the formation of the aldehyde functionality characteristic of 6-FU.

Figure 1: Simplified pathway for the formation of 6-Formyluracil from Thymine via oxidative stress.

The Mutagenic and Cytotoxic Profile of 6-Formyluracil

The presence of 6-FU in the DNA template is not a benign event. The lesion is both mutagenic and cytotoxic, contributing significantly to the damaging effects of oxygen radical species in mammalian cells.[1]

Mutagenic Properties

The mutagenicity of 6-FU stems from its altered base pairing properties. The electron-withdrawing nature of the formyl group increases the ionization of the N-3 imino proton.[6] This ionized form of 6-FU can mispair with guanine during DNA replication, leading to T to G transversions.[5][6][8] Studies have shown that 6-formyl-2'-deoxyuridine (the deoxyribonucleoside of 6-FU) is significantly more mutagenic than 6-FU itself when added to cell cultures.[1] This suggests that the incorporation of the corresponding nucleotide from the cellular pool is a major pathway for its mutagenic effects.[1] The mispairing frequency of 6-FU with guanine is considerably higher than that of thymine.[9]

Cytotoxicity

In addition to its mutagenic potential, 6-FU and its nucleoside derivatives exhibit cytotoxic effects.[1] The toxicity of 5-formyl-2'-deoxyuridine is suggested to be caused by the phosphorylation of the molecule and subsequent inhibition of thymidylate synthetase, an essential enzyme for DNA synthesis.[1] The ribonucleoside form, 5-formyluridine, appears to exert its toxicity by interfering with RNA synthesis.[1]

Perturbation of DNA Function

The presence of 6-FU can also interfere with DNA-protein interactions. The modification of the thymine methyl group can inhibit the binding of sequence-specific DNA-binding proteins, such as transcription factors, that recognize and make specific contacts with this group.[10][11] Furthermore, the N-glycosidic bond of a 6-FU residue is significantly less stable than that of thymine, making the DNA backbone more susceptible to cleavage.[10][11]

Cellular Repair Mechanisms for 6-Formyluracil

To counteract the detrimental effects of 6-FU, cells have evolved sophisticated DNA repair mechanisms. 6-FU is a substrate for multiple repair pathways, primarily Base Excision Repair (BER) and, to a lesser extent, Nucleotide Excision Repair (NER).[12][13]

Base Excision Repair (BER)

BER is the primary pathway for the removal of small, non-helix-distorting base lesions like 6-FU.[13][14] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base.[14][15]

Several DNA glycosylases have been shown to recognize and remove 6-FU from DNA. In humans, the NTH1 (endonuclease III homolog) protein has been identified as having DNA glycosylase activity towards 6-FU.[3][4][16] hNTH1 cleaves the N-glycosidic bond of 6-FU and also possesses an associated AP lyase activity that cleaves the phosphodiester backbone 3' to the resulting abasic site.[3][4][16] Other glycosylases, such as SMUG1, also exhibit activity towards 6-FU.[17] In Escherichia coli, the AlkA protein (3-methyladenine DNA glycosylase II) recognizes and excises 6-FU.[9]

Figure 2: The Base Excision Repair (BER) pathway for the removal of 6-Formyluracil from DNA.

Nucleotide Excision Repair (NER)

While BER is the predominant repair pathway for 6-FU, evidence suggests that Nucleotide Excision Repair (NER) can also recognize and remove this lesion, particularly when it is part of a mismatched base pair.[12] NER is a more versatile repair system that removes a wide range of bulky, helix-distorting lesions.[18] The recognition of 6-FU by the NER machinery, specifically by the XPC-HR23B complex, is enhanced when it is mispaired with cytosine, guanine, or thymine, as these mismatches create a greater distortion in the DNA helix.[12]

Mismatch Repair (MMR)

In addition to excision repair pathways, the Mismatch Repair (MMR) system can also play a role in mitigating the mutagenic potential of 6-FU. The MutS protein, a key component of the MMR pathway in E. coli, has been shown to recognize and bind to 6-FU:G mispairs.[9] This recognition can potentially trigger the removal of the mismatched guanine, thereby preventing a T to G transversion mutation. Interestingly, the binding of MutS to a 6-FU:G mispair can inhibit the activity of the BER enzyme AlkA, suggesting a potential interplay and competition between these two repair pathways.[9]

Detection and Quantification of 6-Formyluracil

The accurate detection and quantification of 6-FU in DNA are crucial for understanding its biological roles in various physiological and pathological conditions. Several analytical techniques have been developed for this purpose.

| Method | Principle | Advantages | Disadvantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | After acid hydrolysis of DNA and derivatization, 6-FU is separated by GC and detected by MS. | High sensitivity and specificity. | Requires extensive sample preparation and derivatization. |

| High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) | Enzymatic digestion of DNA to nucleosides, followed by separation by HPLC and detection by an electrochemical detector. | Sensitive and does not require derivatization. | Can be susceptible to interference from other electroactive species. |

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Enzymatic digestion of DNA, separation by HPLC, and detection by tandem mass spectrometry. | Highly sensitive, specific, and provides structural information. | Requires sophisticated instrumentation. |

| Comet Assay with Lesion-Specific Endonucleases | Single-cell gel electrophoresis coupled with the use of enzymes (like Nth) that recognize and cleave at sites of oxidized pyrimidines. | Allows for the detection of damage at the single-cell level. | Can have issues with specificity and reproducibility.[19] |

| Immuno-based Methods (e.g., Dot Blot) | Utilizes antibodies specific for 6-FU to detect its presence in DNA samples. | Relatively simple and can be used for high-throughput screening. | Antibody specificity and cross-reactivity can be a concern. |

Table 1: Comparison of analytical methods for the detection of 6-Formyluracil in DNA.

Experimental Protocol: Quantification of 6-Formyluracil by GC-MS

This protocol provides a general workflow for the quantification of 6-FU in DNA using GC-MS.

1. DNA Isolation and Hydrolysis:

-

Isolate high-purity DNA from the biological sample of interest.

-

Hydrolyze the DNA to release the nucleobases. A common method is treatment with 88% formic acid.[20]

2. Derivatization:

-

The released bases are then derivatized to make them volatile for GC analysis. This is typically achieved by silylation.

3. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Use a suitable GC column and temperature program to separate the derivatized bases.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of derivatized 6-FU.

4. Quantification:

-

Use an isotopically labeled internal standard of 6-FU to accurately quantify the amount of the lesion in the original DNA sample.

Conclusion and Future Perspectives

6-Formyluracil stands as a critical intermediate in the cascade of oxidative DNA damage, possessing a dual character as both a potent mutagen and a trigger for multiple cellular repair pathways. Its formation from the ubiquitous thymine base underscores the constant threat of oxidative stress to genomic integrity. The intricate interplay between BER, NER, and MMR in recognizing and processing 6-FU highlights the robustness and complexity of the cellular DNA damage response.

Future research will likely focus on elucidating the precise substrate specificities of various DNA glycosylases for 6-FU in different sequence contexts and cellular environments. A deeper understanding of the factors that dictate the choice between different repair pathways for 6-FU will be crucial. Furthermore, the development of more sensitive and high-throughput methods for detecting 6-FU will be instrumental in its validation as a biomarker for oxidative stress-related diseases, including cancer. The unique chemistry of the formyl group also presents opportunities for the development of novel therapeutic agents that can either selectively target cells with high levels of this lesion or modulate the repair pathways that process it.

References

- Genotoxicity study of a new tetraalkylammonium derivative of 6-methyluracil (agent No. 547). Vertex AI Search.

- Measurement of oxidative damage at pyrimidine bases in gamma-irradi

- In vitro and in vivo cytotoxicity of 6 amino-5-formyl-methylamino-1,3-dimethyl uracil, a uracilic metabolite of caffeine - PubMed. Vertex AI Search.

- Formation and repair of oxidatively generated damage in cellular DNA - PMC - NIH. Vertex AI Search.

- Uracil DNA base excision repair and extrahelical recognition of uracil....

- Measuring oxidative damage to DNA and its repair with the comet assay - PubMed. Vertex AI Search.

- 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism - PubMed. Vertex AI Search.

- Nucleotide Excision Repair of 5-Formyluracil in Vitro Is Enhanced by the Presence of Mismatched Bases | Biochemistry - ACS Public

- Enzymatic repair of 5-formyluracil. II. Mismatch formation between 5-formyluracil and guanine during dna replication and its recognition by two proteins involved in base excision repair (AlkA) and mismatch repair (MutS) - PubMed. Vertex AI Search.

- Overview of Base Excision Repair Biochemistry - PMC - PubMed Central - NIH. Vertex AI Search.

- Tet oxidizes thymine to 5-hydroxymethyluracil in mouse embryonic stem cell DNA - Radboud Repository. Vertex AI Search.

- Base excision repair - Wikipedia. Vertex AI Search.

- One-electron oxidation of DNA: reaction at thymine - RSC Publishing. Vertex AI Search.

- Base excision repair - YouTube. Vertex AI Search.

- Oxidative damage to DNA: formation, measurement and biochemical fe

- 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism | Request PDF - ResearchG

- Identification of 5‐formyluracil DNA glycosylase activity of human hNTH1 protein | Nucleic Acids Research | Oxford Academic. Vertex AI Search.

- Identification of 5-formyluracil DNA glycosylase activity of human hNTH1 protein - PubMed. Vertex AI Search.

- Replication of DNA templates containing 5-formyluracil, a major oxidative lesion of thymine in DNA - PMC - NIH. Vertex AI Search.

- 5-Formyluracil-induced perturbations of DNA function - PubMed - NIH. Vertex AI Search.

- A Proposed Mechanism for the Mutagenicity of 5-formyluracil - PubMed - NIH. Vertex AI Search.

- Mechanisms of DNA Repair. Vertex AI Search.

- Nucleotide excision repair - Wikipedia. Vertex AI Search.

- Oxidation of thymine to 5-formyluracil in DNA promotes misincorporation of dGMP and subsequent elongation of a mismatched primer terminus by DNA polymerase - PubMed. Vertex AI Search.

- Identification of 5-formyluracil DNA glycosylase activity of human hNTH1 protein - PMC - NIH. Vertex AI Search.

- Detection and Application of 5-Formylcytosine and 5-Formyluracil in DNA | Accounts of Chemical Research - ACS Public

- Detection and Application of 5-Formylcytosine and 5-Formyluracil in DNA - PubMed. Vertex AI Search.

- Formation mechanism and structure of a guanine-uracil DNA intrastrand cross-link. Vertex AI Search.

- The Formamidopyrimidines: Purine Lesions Formed in Competition With 8-Oxopurines From Oxidative Stress | Accounts of Chemical Research - ACS Public

- 5-Formyluracil - Wikipedia. Vertex AI Search.

- 5-Formyluracil-Induced Perturbations of DNA Function - Institut Polytechnique de Paris. Vertex AI Search.

- Oxidation of Thymine to 5-Formyluracil in DNA: Mechanisms of Formation, Structural Implications, and Base Excision by Human Cell - ElectronicsAndBooks. Vertex AI Search.

- Oxidation of Thymine to 5-Formyluracil in DNA: Mechanisms of Formation, Structural Implications, and Base Excision by Human Cell Free Extracts | Biochemistry - ACS Public

- Detection of Genomic Uracil P

- Mechanisms of DNA Damage and Repair - YouTube. Vertex AI Search.

- The mechanism and clinical application of DNA damage repair inhibitors combined with immune checkpoint inhibitors in the treatment of urologic cancer - Frontiers. Vertex AI Search.

- A one-step method for quantitative determination of uracil in DNA by real-time PCR. Vertex AI Search.

- Genotoxicity of formaldehyde: molecular basis of DNA damage and mut

- Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both?. Vertex AI Search.

- Evaluation of weak genotoxicity of hydroxychloroquine in human TK6 cells - PMC - NIH. Vertex AI Search.

- Modulators of Oxidative Stress: Chemical and Pharmacological Aspects - PMC - NIH. Vertex AI Search.

- Detection of uracil within DNA using a sensitive labeling method for in vitro and cellular applications - PubMed Central. Vertex AI Search.

Sources

- 1. 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Formyluracil - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Identification of 5-formyluracil DNA glycosylase activity of human hNTH1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidation of thymine to 5-formyluracil in DNA promotes misincorporation of dGMP and subsequent elongation of a mismatched primer terminus by DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A proposed mechanism for the mutagenicity of 5-formyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-electron oxidation of DNA: reaction at thymine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Replication of DNA templates containing 5-formyluracil, a major oxidative lesion of thymine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic repair of 5-formyluracil. II. Mismatch formation between 5-formyluracil and guanine during dna replication and its recognition by two proteins involved in base excision repair (AlkA) and mismatch repair (MutS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Formyluracil-induced perturbations of DNA function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Base excision repair - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. Identification of 5-formyluracil DNA glycosylase activity of human hNTH1 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Detection of Genomic Uracil Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 19. Measuring oxidative damage to DNA and its repair with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measurement of oxidative damage at pyrimidine bases in gamma-irradiated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Formyluracil monohydrate chemical properties and structure

An In-depth Technical Guide to 6-Formyluracil Monohydrate: Structure, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of 6-Formyluracil Monohydrate (also known as Orotaldehyde Monohydrate), a key heterocyclic building block for researchers in medicinal chemistry and drug development. We will move beyond a simple recitation of facts to explore the structural nuances, predictable spectroscopic signatures, and practical synthetic methodologies that define this compound's utility. This document is structured to provide not just data, but actionable insights grounded in established chemical principles.

Molecular Structure and Physicochemical Profile

6-Formyluracil is a derivative of uracil, a fundamental pyrimidine nucleobase. The introduction of an electrophilic formyl group at the C6 position significantly influences the molecule's reactivity and potential for elaboration into more complex heterocyclic systems.

Chemical Identity and Structure

The core structure consists of a pyrimidine-2,4(1H,3H)-dione ring with a carbaldehyde substituent at the 6-position. It is typically supplied and handled as a stable monohydrate.

-

IUPAC Name : 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carbaldehyde monohydrate

-

Synonyms : Orotaldehyde monohydrate, 6-Uracilcarboxaldehyde monohydrate[1]

-

CAS Number : 36327-91-0 (Monohydrate)[2][3]; 1195-08-0 (Anhydrous)

-

Molecular Formula : C₅H₆N₂O₄ (Monohydrate)[1]; C₅H₄N₂O₃ (Anhydrous)[4]

-

Molecular Weight : 158.11 g/mol (Monohydrate)[1][5]; 140.10 g/mol (Anhydrous)[6]

Caption: Chemical structure of 6-Formyluracil Monohydrate.

Physicochemical Properties

The compound presents as a solid with limited solubility in water. Its high melting point is characteristic of heterocyclic compounds with strong intermolecular hydrogen bonding capabilities.

| Property | Value | Source(s) |

| Melting Point | >300 °C; ~340 °C (decomposes) | [2][7] |

| Water Solubility | Slightly soluble | [2][7] |

| Density | 1.567 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 5.63 ± 0.10 (Predicted) | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Storage Temp. | 2-8°C | [2] |

Theoretical Structural Analysis: The Hydrogen-Bonded Dimer

While a specific crystal structure for 6-formyluracil monohydrate is not publicly available, analysis of related structures, such as the polymorphs of 6-methyluracil, provides a robust model for its solid-state arrangement. Uracil derivatives invariably participate in extensive hydrogen bonding. The most energetically favorable and common motif is the formation of a centrosymmetric dimer , where two molecules are linked by a pair of N-H···O hydrogen bonds.[8] In this arrangement, the N1-H of one molecule bonds to the C2=O of the second molecule, and vice-versa. This strong, planar interaction is the fundamental building block that dictates the crystal packing and contributes to the compound's high melting point and low solubility in non-polar solvents. The water of hydration is expected to be integrated into this network, bridging between dimers through further hydrogen bonds.

Predicted Spectroscopic Profile

No experimental spectra for 6-formyluracil have been published in readily accessible literature. The following profile is predictive, based on established principles of spectroscopy and data from analogous structures like uracil, 6-methyluracil, and aromatic aldehydes. This serves as a guideline for researchers to confirm the identity of synthesized material.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| N1-H | ~11.4 | Broad Singlet | 1H | Typical chemical shift for uracil amide protons, broadened by exchange. |

| N3-H | ~11.2 | Broad Singlet | 1H | Similar to N1-H, in the characteristic downfield region for uracil amides. |

| -CHO | ~9.8 | Singlet | 1H | Aldehyde protons are highly deshielded and appear far downfield. |

| C5-H | ~6.1 | Singlet | 1H | Olefinic proton on the uracil ring, shifted slightly downfield from uracil's C5-H (~5.5 ppm) due to the C6 substituent. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)

| Carbon | Predicted δ (ppm) | Rationale |

| -CHO | ~185 | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| C4=O | ~163 | Amide carbonyl, similar to C4 in uracil. |

| C2=O | ~151 | Amide carbonyl, similar to C2 in uracil. |

| C6 | ~155 | Olefinic carbon attached to the formyl group, significantly deshielded. |

| C5 | ~105 | Olefinic carbon adjacent to the C6-substituent. |

Predicted Key IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3200-3000 | N-H | Stretching |

| ~1720 | C=O (Amide) | Asymmetric Stretching |

| ~1680 | C=O (Aldehyde) | Stretching |

| ~1650 | C=C | Stretching |

Synthesis and Purification

The most direct and reported method for preparing 6-formyluracil is the selective oxidation of the activated methyl group of 6-methyluracil. Selenium dioxide (SeO₂) is the reagent of choice for this transformation, known for its efficacy in oxidizing methyl groups on electron-deficient heterocyclic rings.[6][9]

Workflow for Synthesis

Caption: Overall workflow for the preparation of 6-Formyluracil Monohydrate.

Experimental Protocol: Synthesis of 6-Methyluracil Precursor

This procedure is adapted from the robust and well-validated method published in Organic Syntheses.[2]

-

Reagents : Urea (1.33 mol), Ethyl acetoacetate (1.23 mol), absolute ethanol (25 mL), concentrated HCl (10 drops).

-

Condensation : Combine all reagents in a large crystallizing dish, mix thoroughly, and place in a vacuum desiccator over concentrated sulfuric acid.

-

Drying : Evacuate the desiccator continuously with a water pump for 5-7 days, or until the mixture is a completely dry solid (the intermediate β-uraminocrotonic ester). Causality: This slow, acid-catalyzed condensation and drying under vacuum drives the equilibrium toward the enamine intermediate, which is essential for the subsequent cyclization.

-

Cyclization : Stir the finely powdered, dry intermediate into a solution of NaOH (2.0 mol) in water (1.2 L) at 95 °C. Causality: The strong base promotes the intramolecular cyclization via nucleophilic attack of the terminal amide nitrogen onto the ester carbonyl, followed by elimination of ethanol.

-

Precipitation : Cool the clear solution to 65 °C and carefully acidify with concentrated HCl. The product, 6-methyluracil, will precipitate immediately.

-

Isolation : Cool the mixture further, collect the solid by filtration, wash with cold water, ethanol, and ether, then air-dry. The yield is typically 71-77%.[2]

Experimental Protocol: Oxidation to 6-Formyluracil

This protocol is based on the reported oxidation of methylpyrimidines.[6] Caution : Selenium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[4][10]

-

Setup : In a round-bottom flask equipped with a reflux condenser, add 6-methyluracil (1 equivalent) and selenium dioxide (1.1 equivalents).

-

Solvent : Add anhydrous 1,4-dioxane as the solvent.

-

Reaction : Heat the mixture to reflux. The reaction progress can be monitored by TLC. A black precipitate of elemental selenium will form as the reaction proceeds. Causality: Dioxane is a suitable high-boiling, aprotic solvent for this reaction. The mechanism is believed to proceed via an ene reaction followed by a[2][7]-sigmatropic rearrangement, ultimately eliminating water and elemental selenium to yield the aldehyde.[1][10]

-

Workup : After the reaction is complete (typically several hours), cool the mixture and filter to remove the black selenium precipitate.

-

Isolation : Evaporate the dioxane solvent under reduced pressure. The remaining crude solid is 6-formyluracil.

-

Purification : Purify the crude product by recrystallization from hot water. The slow cooling will yield crystals of 6-formyluracil monohydrate. A yield of approximately 50% can be expected.[6]

Reactivity and Derivatization

The synthetic value of 6-formyluracil lies in the dual reactivity of its functional groups. The aldehyde is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, while the pyrimidine ring can participate in various substitution reactions.

Reactions of the Formyl Group

The aldehyde group is electrophilic and readily undergoes condensation reactions with various nucleophiles. This is the primary pathway for elaborating the C6 position.

-

Claisen-Schmidt Condensation : Reacts with ketones in the presence of a base (e.g., NaOH, KOH) to form α,β-unsaturated ketones (chalcone-like structures), which are precursors to other heterocyclic systems.[11]

-

Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form new C=C bonds, providing access to highly functionalized pyrimidines.

-

Reductive Amination : Can be converted to a 6-aminomethyl group by reaction with an amine and a reducing agent (e.g., NaBH₃CN).

-

Wittig Reaction : Reacts with phosphorus ylides to form 6-vinyluracil derivatives.

Caption: Key condensation reactions of the 6-formyl group.

Applications in Research and Drug Development

6-Formyluracil monohydrate serves primarily as a versatile intermediate. Its derivatives have been explored for various biological activities, leveraging the uracil scaffold which is a known pharmacophore.

-

Precursor for Fused Heterocycles : The formyl group is an ideal starting point for synthesizing fused ring systems like pyranopyrimidines, pyridopyrimidines, and other structures of medicinal interest.[12]

-

Building Block for Bioactive Molecules : Uracil derivatives are widely studied as antiviral, anticancer, and antimicrobial agents. The ability to functionalize the C6 position via the formyl group allows for systematic structure-activity relationship (SAR) studies.[13]

-

Ligand Synthesis : The combination of the aldehyde and the nucleobase core makes it a candidate for designing novel ligands for coordination chemistry.[14]

References

-

Sajewicz, M., et al. (2019). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 24(17), 3045. [Link]

-

Donleavy, J. J., & Kise, M. A. (1941). 6-Methyluracil. Organic Syntheses, Coll. Vol. 2, p.422; Vol. 17, p.63. [Link]

-

Zhour, M. X. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. ESIRC, Emporia State University. [Link]

-

AdiChemistry. (n.d.). Selenium dioxide (SeO₂) - Riley oxidation. Retrieved January 3, 2026, from [Link]

-

ChemWhat. (n.d.). 6-FORMYL-URACIL MONOHYDRATE CAS#: 36327-91-0. Retrieved January 3, 2026, from [Link]

-

Martin, H., & Herrmann, R. (1986). Oxidation of Imines by Selenium Dioxide. Zeitschrift für Naturforschung B, 41(10), 1260-1264. [Link]

-

Bardagí, E. R., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 362-388. [Link]

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 355-372. [Link]

-

Myronov, O. V., et al. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS Omega, 8(23), 20835–20847. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved January 3, 2026, from [Link]

-

Ortiz-Reyes, A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(2), M1382. [Link]

-

PubChem. (n.d.). 6-Methyluracil. Retrieved January 3, 2026, from [Link]

-

Chemwish. (n.d.). Unlocking Chemical Synthesis: The Versatility of 6-Methyluracil in Organic Chemistry. Retrieved January 3, 2026, from [Link]

Sources

- 1. lkouniv.ac.in [lkouniv.ac.in]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 6-Methyluracil | 626-48-2 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 10. adichemistry.com [adichemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. growingscience.com [growingscience.com]

- 13. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Biological Significance of 6-Formyluracil as a Thymine Lesion

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formyluracil (6-FU), a significant product of oxidative damage to the thymine methyl group in DNA, represents a critical intersection of mutagenesis, DNA repair, and cellular signaling. Generated by reactive oxygen species (ROS), this lesion is not merely a structural aberration but an active participant in cellular processes that dictate cell fate. Its inherent chemical properties lead to mispairing during DNA replication, primarily causing T→G and T→A transversions, thus contributing to the mutational landscape of cells under oxidative stress. The cellular defense against 6-FU is primarily orchestrated by the Base Excision Repair (BER) pathway, with a cohort of DNA glycosylases, including hNTH1 and NEIL1 in humans, recognizing and excising the damaged base. The efficiency and fidelity of this repair are paramount in preventing the fixation of mutations. Consequently, the presence and processing of 6-FU have profound implications for carcinogenesis, neurodegeneration, and the response to cancer therapies. This guide provides a comprehensive technical overview of the formation, mutagenic potential, and repair of 6-FU, and explores its emerging role as a biomarker and therapeutic target.

The Genesis of 6-Formyluracil: A Tale of Oxidative Assault

The integrity of the DNA molecule is under constant threat from both endogenous and exogenous sources of reactive oxygen species (ROS). The methyl group of thymine is particularly susceptible to attack by hydroxyl radicals, leading to a cascade of oxidative products, including 6-formyluracil (often referred to as 5-formyluracil or 5-foU in the literature).

The formation of 6-FU is a multi-step process initiated by hydrogen abstraction from the thymine methyl group, forming a 5-(uracilyl)methyl radical. Subsequent reaction with molecular oxygen and further transformations lead to the formation of 5-hydroperoxymethyluracil, which can decompose to yield 6-formyluracil[1]. This process is a common consequence of exposure to ionizing radiation and other oxidizing agents.

Figure 1: Simplified pathway of 6-Formyluracil formation from thymine oxidation.

The Mutagenic Signature of 6-Formyluracil

The introduction of a formyl group at the 6-position of uracil dramatically alters its chemical properties and coding potential. The electron-withdrawing nature of the formyl group increases the acidity of the N3 proton, promoting the formation of the anionic, enol tautomer of the base under physiological conditions[2]. This ionized form of 6-FU can mispair with guanine during DNA replication, leading to T•A→G•C transversions[2]. In vitro primer extension assays have demonstrated that DNA polymerases can incorporate dCMP opposite 6-FU, in addition to the correct dAMP[3]. This misincorporation is a key driver of the mutagenic potential of this lesion.

Studies in mammalian cells have confirmed the mutagenicity of 6-formyluracil. Experiments using the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assay in Chinese hamster fibroblast cells showed that exposure to 6-formyl-2'-deoxyuridine (the deoxynucleoside of 6-FU) significantly increases the frequency of mutations[4]. The resulting mutations are predominantly T→G and T→A transversions.

Cellular Defense: The Base Excision Repair of 6-Formyluracil

Cells have evolved a robust defense mechanism against lesions like 6-FU, primarily through the Base Excision Repair (BER) pathway. This multi-step process involves the recognition and removal of the damaged base by a specific DNA glycosylase, followed by incision of the DNA backbone, DNA synthesis, and ligation.

Several DNA glycosylases have been identified that recognize and excise 6-FU. In E. coli, these include Nth (endonuclease III), Nei (endonuclease VIII), and MutM (formamidopyrimidine-DNA glycosylase). In humans, the primary enzymes involved are the human endonuclease III homolog (hNTH1) and the Nei-like DNA glycosylases (NEIL1)[5].

Figure 2: The Base Excision Repair (BER) pathway for 6-Formyluracil.

3.1. hNTH1: A Key Player in 6-FU Repair

Human NTH1 is a bifunctional DNA glycosylase, meaning it possesses both glycosylase activity to remove the damaged base and AP lyase activity to cleave the phosphodiester backbone 3' to the resulting abasic site via a β-elimination reaction[6]. Studies have shown that hNTH1 efficiently recognizes and cleaves 6-FU from DNA. It forms a Schiff base intermediate with the 6-FU-containing DNA as part of its catalytic mechanism[5]. Interestingly, hNTH1 can cleave 6-FU when it is paired with any of the four canonical bases (A, G, C, or T), which is significant given the misincorporation potential of the lesion[5][6].

Table 1: Specific Activities of hNTH1 for 6-Formyluracil and Thymine Glycol

| Substrate | Specific Activity (nM/min/ng protein) | Reference |

| 6-Formyluracil (5-foU) | 0.011 | [5] |

| Thymine Glycol (Tg) | 0.045 | [5] |

3.2. NEIL1: A Versatile Glycosylase with a "Zincless Finger"

NEIL1 is another crucial DNA glycosylase involved in the repair of oxidized pyrimidines, including 6-FU. Structurally, NEIL1 is a member of the Fpg/Nei family of DNA glycosylases. A key structural feature of human NEIL1 is a "zincless finger" motif, which is a structural mimic of the zinc finger found in other members of this family and is essential for its glycosylase activity.

Broader Biological Implications and Therapeutic Relevance

The accumulation of 6-formyluracil and the integrity of its repair pathways have significant implications for human health, particularly in the context of cancer and neurodegenerative diseases.

4.1. 6-Formyluracil in Carcinogenesis and Cancer Therapy

Given its mutagenic nature, the inefficient repair of 6-FU can contribute to the accumulation of mutations that drive carcinogenesis. The expression levels of the DNA glycosylases that repair 6-FU, such as NEIL1, have been found to be altered in various cancers. Reduced NEIL1 expression has been associated with a poorer prognosis in breast cancer[7]. Furthermore, deficiencies in NEIL1 have been linked to chemoresistance in ovarian cancer, suggesting that the repair of oxidative DNA damage, including 6-FU, plays a role in the response to therapy[8].

This has led to the exploration of targeting DNA repair pathways as a therapeutic strategy. The concept of "synthetic lethality," where the inhibition of a DNA repair pathway is selectively toxic to cancer cells that have a pre-existing defect in another repair pathway, is a promising approach. Small molecule inhibitors of DNA glycosylases like NEIL1 are being investigated as potential cancer therapeutics, either as monotherapies or in combination with other DNA-damaging agents[9].

4.2. Oxidative DNA Damage and Neurodegeneration

Neurodegenerative diseases such as Alzheimer's disease are characterized by increased oxidative stress and the accumulation of DNA damage in the brain[10]. While direct quantification of 6-FU in these conditions is an area of ongoing research, it is plausible that this lesion contributes to the neuronal dysfunction and cell death observed in these diseases. The brain has a high metabolic rate and is particularly vulnerable to oxidative damage, and post-mitotic neurons have a limited capacity to dilute DNA damage through cell division, making efficient DNA repair critical for their long-term survival.

Experimental Protocols for the Study of 6-Formyluracil

A central aspect of understanding the biological significance of 6-FU is the ability to study it in a controlled laboratory setting. This requires methodologies for synthesizing 6-FU-containing DNA, assaying its repair, and analyzing its effects on DNA replication.

5.1. Synthesis of 6-Formyluracil-Containing Oligonucleotides

The preparation of oligonucleotides with a site-specific 6-FU lesion is essential for in vitro studies. A common and effective method involves the post-synthetic modification of a precursor oligonucleotide.

Protocol: Post-Synthetic Generation of 6-Formyluracil

-

Automated DNA Synthesis: Synthesize an oligonucleotide containing a 5-(1,2-dihydroxyethyl)-2'-deoxyuridine precursor at the desired position using standard phosphoramidite chemistry.

-

Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove protecting groups using standard procedures (e.g., concentrated ammonium hydroxide).

-

Purification: Purify the diol-containing precursor oligonucleotide by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Oxidation to 6-Formyluracil:

-

Dissolve the purified diol-containing oligonucleotide in nuclease-free water.

-

Add an aqueous solution of sodium periodate (NaIO₄) to a final concentration of 50-100 mM.

-

Incubate the reaction in the dark at room temperature for approximately 30 minutes.

-

Quench the reaction by adding an excess of ethylene glycol.

-

-

Final Purification: Purify the final 6-formyluracil-containing oligonucleotide by HPLC or PAGE to remove salts and byproducts.

-

Verification: Confirm the identity and purity of the final product by mass spectrometry.

5.2. DNA Glycosylase Activity Assay

This assay measures the ability of a DNA glycosylase to excise 6-FU from a DNA substrate.

Figure 3: Workflow for a DNA glycosylase activity assay using a radiolabeled substrate.

Protocol: In Vitro DNA Glycosylase Assay

-

Substrate Preparation: Prepare a double-stranded DNA substrate by annealing a 5'-radiolabeled (e.g., with ³²P) oligonucleotide containing a single 6-FU lesion to its complementary strand.

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

Nuclease-free water

-

10x reaction buffer (e.g., 200 mM Tris-HCl pH 8.0, 10 mM EDTA, 10 mM DTT)

-

Radiolabeled 6-FU DNA substrate (to a final concentration of ~10-50 nM)

-

Purified DNA glycosylase (e.g., hNTH1) at various concentrations.

-

-

Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30 minutes).

-

Reaction Termination: Stop the reaction by adding a formamide-containing loading buffer. For bifunctional glycosylases with AP lyase activity, the reaction can be stopped and the products can be directly analyzed. For monofunctional glycosylases, subsequent treatment with NaOH or an AP endonuclease is required to cleave the DNA backbone at the AP site.

-

Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization and Quantification: Visualize the radiolabeled DNA fragments by autoradiography or phosphorimaging. The shorter, cleaved product will migrate faster than the full-length, uncleaved substrate. Quantify the percentage of cleaved product to determine the enzyme's activity.

5.3. Primer Extension Assay to Assess Miscoding

This assay is used to determine which nucleotide a DNA polymerase incorporates opposite the 6-FU lesion.

Protocol: Primer Extension Assay

-

Template-Primer Annealing: Anneal a short, 5'-radiolabeled primer to a template oligonucleotide containing a 6-FU lesion. The 3' end of the primer should be positioned several bases upstream of the lesion.

-

Reaction Setup: Prepare four separate reaction mixtures, each containing:

-

The annealed template-primer complex.

-

A reaction buffer suitable for the chosen DNA polymerase.

-

A single type of deoxynucleoside triphosphate (dATP, dGTP, dCTP, or dTTP).

-

The DNA polymerase (e.g., Klenow fragment).

-

-

Incubation: Incubate the reactions at the optimal temperature for the polymerase for a set time.

-

Termination: Stop the reactions by adding a formamide loading buffer.

-

Analysis: Separate the products on a denaturing polyacrylamide gel.

-

Interpretation: An extended primer product will be observed in the lane corresponding to the nucleotide(s) incorporated opposite the 6-FU lesion. The length of the product indicates the position of incorporation. Comparing the band intensities can provide a semi-quantitative measure of the relative incorporation efficiency of each nucleotide.

Conclusion and Future Directions

6-Formyluracil is a biologically significant DNA lesion that serves as a direct link between oxidative stress and mutagenesis. Its formation, repair, and downstream consequences are critical areas of study for understanding the etiology of cancer and neurodegenerative diseases. The DNA glycosylases that repair 6-FU, particularly NEIL1, are emerging as important targets for therapeutic intervention.

Future research should focus on several key areas:

-

Quantitative in vivo detection: Developing sensitive methods to accurately quantify 6-FU levels in different tissues and disease states will be crucial for establishing its role as a biomarker.

-

Structural biology: Obtaining high-resolution crystal structures of human DNA glycosylases in complex with 6-FU-containing DNA will provide invaluable insights into the molecular basis of lesion recognition and catalysis.

-

Therapeutic development: The design and optimization of specific and potent inhibitors of 6-FU repair enzymes hold promise for novel cancer therapies, particularly in the context of synthetic lethality.

By continuing to unravel the complex biology of this single, modified base, we can open new avenues for the diagnosis, prevention, and treatment of a range of human diseases.

References

-

Zhang, Q. M., Sugiyama, H., Miyabe, I., Matsuda, S., Saito, I., & Yonei, S. (1998). Replication of DNA templates containing 5-formyluracil, a major oxidative lesion of thymine in DNA. Nucleic Acids Research, 26(9), 2206–2212. [Link]

-

Shinmura, K., Kato, H., Kawanishi, Y., Goto, M., & Tsuneyama, T. (2018). Abnormal Expressions of DNA Glycosylase Genes NEIL1, NEIL2, and NEIL3 Are Associated with Somatic Mutation Loads in Human Cancer. Oxidative Medicine and Cellular Longevity, 2018, 8132894. [Link]

-

Coppedè, F., & Migliore, L. (2015). DNA damage in neurodegenerative diseases. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 776, 84-97. [Link]

-

Kino, K., & Sugiyama, H. (2002). Identification of 5-formyluracil DNA glycosylase activity of human hNTH1 protein. Nucleic Acids Research, 30(14), 3123–3129. [Link]

-

Doublié, S., Bandaru, V., & Wallace, S. S. (2004). The crystal structure of human endonuclease VIII-like 1 (NEIL1) reveals a zincless finger motif required for glycosylase activity. Proceedings of the National Academy of Sciences of the United States of America, 101(28), 10284–10289. [Link]

-

Mondal, T., & Roychoudhury, S. (2024). Neil 1 deficiency facilitates chemoresistance through upregulation of RAD18 expression in ovarian cancer stem cells. Biochemical and Biophysical Research Communications, 712-713, 149907. [Link]

-

Kino, K., & Sugiyama, H. (2002). Identification of 5-formyluracil DNA glycosylase activity of human hNTH1 protein. Nucleic Acids Research, 30(14), 3123–3129. [Link]

-

Cold Spring Harbor Protocols. (2013). The primer extension assay. Cold Spring Harbor Protocols, 2013(2), pdb.prot071902. [Link]

-

Jaruga, P., & Dizdaroglu, M. (2013). Inhibition of DNA Glycosylases via Small Molecule Purine Analogs. PLoS ONE, 8(12), e81657. [Link]

-

Klungland, A., Paulsen, R. E., Rolseth, V., & Seeberg, E. (2001). 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism. Toxicology Letters, 119(1), 71-78. [Link]

-

Li, H., & Chen, J. (2022). Targeting DNA repair pathway in cancer: Mechanisms and clinical application. Signal Transduction and Targeted Therapy, 7(1), 1-22. [Link]

-

Dizdaroglu, M., & Jaruga, P. (2017). Enhancing the Efficacy of Cancer Therapy: Use of Small Molecule Inhibitors of DNA Glycosylases as Potential Drugs. NIST Technical Series Publications. [Link]

-

Ni, M., Zhang, Y., & Lee, A. S. (2021). Research progress on the role of the NEIL family in cancer. Frontiers in Oncology, 11, 730635. [Link]

-

protocols.io. (2016). Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates. [Link]

-

Privat, E. J., & Sowers, L. C. (1996). A Proposed Mechanism for the Mutagenicity of 5-formyluracil. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 354(2), 151-156. [Link]

-

Shinmura, K., Kato, H., Kawanishi, Y., Goto, M., & Tsuneyama, T. (2018). Abnormal expressions of DNA glycosylase genes NEIL1, NEIL2, and NEIL3 are associated with somatic mutation loads in human cancer. Oxidative Medicine and Cellular Longevity, 2018, 8132894. [Link]

-

Sun, L., & Chen, J. (2024). Targeting DNA repair mechanisms in cancer therapy: the role of small molecule DNA repair inhibitors. Journal of Hematology & Oncology, 17(1), 1-22. [Link]

-

Daikin Chemicals. (n.d.). APFHx: In Vitro Mammalian Cell Gene Mutation Test (HPRT Assay). [Link]

-

Wikipedia. (n.d.). Primer extension. [Link]

-

Wagner, J. R., Hu, C. C., & Ames, B. N. (1992). Endogenous oxidative damage of deoxycytidine in DNA. Proceedings of the National Academy of Sciences, 89(8), 3380-3384. [Link]

-

Zheng, Y., Li, J., & Wang, W. (2021). Genetic variations in DNA repair gene NEIL1 associated with radiation pneumonitis risk in lung cancer patients. Cancer Medicine, 10(15), 5066–5075. [Link]

-

Zhang, Q. M., Fujimoto, J., & Yonei, S. (1995). Enzymatic release of 5-formyluracil by mammalian liver extracts from DNA irradiated with ionizing radiation. International journal of radiation biology, 68(6), 603-607. [Link]

-

Zhou, X., & Liu, C. (2019). Detection and Application of 5-Formylcytosine and 5-Formyluracil in DNA. Accounts of Chemical Research, 52(5), 1275-1285. [Link]

-

Klungland, A., Paulsen, R. E., Rolseth, V., & Seeberg, E. (2001). 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism. Toxicology Letters, 119(1), 71-78. [Link]

Sources

- 1. mayo.edu [mayo.edu]

- 2. A proposed mechanism for the mutagenicity of 5-formyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Research progress on the role of the NEIL family in cancer [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. daikinchemicals.com [daikinchemicals.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Abnormal Expressions of DNA Glycosylase Genes NEIL1, NEIL2, and NEIL3 Are Associated with Somatic Mutation Loads in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neil 1 deficiency facilitates chemoresistance through upregulation of RAD18 expression in ovarian cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting DNA Repair Pathways for Cancer Therapy | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Spontaneous Formation of 6-Formyluracil in Genomic DNA: A Technical Guide to its Mechanisms, Consequences, and Analysis

Foreword

The integrity of our genome is under constant assault from both endogenous and exogenous sources, leading to a myriad of DNA lesions. Among these, oxidized bases represent a significant threat, capable of disrupting fundamental cellular processes like replication and transcription. This guide focuses on a specific, yet profoundly important, oxidative lesion: 6-formyluracil (6-FU). Arising from the spontaneous oxidation of thymine, 6-FU is not merely a marker of DNA damage but an active participant in mutagenesis and cellular toxicity. For researchers in oncology, neurodegeneration, and drug development, a deep understanding of 6-FU's lifecycle—from its formation to its repair and biological consequences—is paramount. This document provides a comprehensive technical overview, grounded in established scientific principles and methodologies, to empower researchers in their investigation of this critical DNA lesion.

The Genesis of 6-Formyluracil: A Tale of Oxidative Stress

The formation of 6-formyluracil in genomic DNA is a direct consequence of oxidative damage, a ubiquitous process in aerobic organisms. Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism and through exposure to ionizing radiation or chemical oxidants, are the primary culprits.[1][2] The methyl group of thymine is particularly susceptible to attack by hydroxyl radicals, one of the most potent ROS.[1]

The initial reaction involves the abstraction of a hydrogen atom from the thymine methyl group, forming a 5-(uracilyl)methyl radical. In the presence of molecular oxygen, this radical is rapidly converted to a 5-hydroperoxymethyluracil intermediate.[1] This unstable hydroperoxide then spontaneously decomposes to yield two stable products: 5-hydroxymethyluracil (5-hmU) and the subject of our focus, 6-formyluracil (6-FU).[1][2] This pathway underscores a critical concept: the presence of 6-FU in DNA is an indelible signature of oxidative stress.

Figure 1: Spontaneous formation of 6-Formyluracil from Thymine oxidation.

The Biological Ramifications of 6-Formyluracil

The presence of 6-FU in the genome is far from benign. Its aldehyde group introduces significant chemical reactivity and structural perturbation, leading to a cascade of detrimental cellular effects.

Mutagenic Potential: A Source of Genomic Instability

6-formyluracil is a potent mutagenic lesion.[1][3][4] During DNA replication, the altered chemical properties of 6-FU can cause DNA polymerases to misinterpret the base, leading to the incorporation of an incorrect nucleotide opposite the lesion. Specifically, 6-FU can direct the misincorporation of deoxyguanosine monophosphate (dGMP) instead of the correct deoxyadenosine monophosphate (dAMP).[3][5] This T-to-G transversion is a significant source of point mutations that can have dire consequences if they occur within tumor suppressor genes or oncogenes. The mutagenicity of 6-FU is attributed to the electron-withdrawing nature of the formyl group, which facilitates the adoption of an alternative tautomeric form that preferentially pairs with guanine.[5]

Cytotoxicity and Disruption of DNA-Protein Interactions

Beyond its mutagenic effects, 6-FU can also be cytotoxic. The presence of this lesion can stall DNA replication forks, leading to the collapse of replication and the generation of double-strand breaks, which can trigger apoptosis.[6][7] Furthermore, the formyl group can interfere with the binding of proteins that recognize specific DNA sequences. For instance, transcription factors that make critical contacts with the thymine methyl group in their recognition sequences may have their binding affinity reduced by the presence of 6-FU, leading to dysregulation of gene expression.[8]

| Consequence of 6-Formyluracil | Molecular Mechanism | Cellular Outcome |

| Mutagenesis | Mispairing with guanine during DNA replication.[3][5] | T-to-G transversions, point mutations. |

| Cytotoxicity | Stalling of DNA replication forks, induction of DNA strand breaks.[6][7] | Apoptosis, cell death. |

| Transcriptional Dysregulation | Inhibition of DNA-protein interactions (e.g., transcription factors).[8] | Altered gene expression. |

| Genomic Instability | Increased lability of the N-glycosidic bond.[8] | Formation of abasic sites. |

Table 1: Summary of the biological consequences of 6-Formyluracil in genomic DNA.

Cellular Defense: The Base Excision Repair of 6-Formyluracil

To counteract the deleterious effects of 6-FU, cells have evolved a sophisticated DNA repair pathway known as Base Excision Repair (BER). This multi-step process efficiently recognizes and removes the damaged base, restoring the original DNA sequence.

The key players in the recognition and removal of 6-FU are a group of enzymes called DNA glycosylases. In humans, several DNA glycosylases have been shown to possess activity towards 6-FU, including NEIL1, NEIL3, and SMUG1.[9][10][11][12][13][14] These enzymes scan the DNA for damaged bases and, upon recognition of 6-FU, cleave the N-glycosidic bond linking the damaged base to the deoxyribose sugar backbone. This action creates an apurinic/apyrimidinic (AP) site, also known as an abasic site.

Following the creation of the AP site, the BER pathway proceeds with the action of an AP endonuclease (APE1 in humans), which incises the phosphodiester backbone 5' to the AP site. A DNA polymerase then fills the gap by incorporating the correct nucleotide (thymine in this case), and a DNA ligase seals the remaining nick in the DNA backbone, completing the repair process.

Interestingly, NEIL1 and NEIL3 exhibit distinct substrate preferences that suggest specialized roles in the cell. NEIL1 preferentially acts on 6-FU in double-stranded DNA, while NEIL3 shows a preference for single-stranded DNA and bubble or forked DNA structures, which are commonly found during DNA replication.[11][12] This suggests a coordinated effort by these enzymes to ensure the removal of 6-FU from different genomic contexts.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Identification of 5-formyluracil DNA glycosylase activity of human hNTH1 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Replication of DNA templates containing 5-formyluracil, a major oxidative lesion of thymine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidation of thymine to 5-formyluracil in DNA promotes misincorporation of dGMP and subsequent elongation of a mismatched primer terminus by DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deoxyuracil in DNA and Disease: Genomic Signal or Managed Situation? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Presence and consequence of uracil in preneoplastic DNA from folate/methyl-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Formyluracil-induced perturbations of DNA function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neil3 and NEIL1 DNA Glycosylases Remove Oxidative Damages from Quadruplex DNA and Exhibit Preferences for Lesions in the Telomeric Sequence Context - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NEIL3: a unique DNA glycosylase involved in interstrand DNA crosslink repair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Biochemical Role of the Human NEIL1 and NEIL3 DNA Glycosylases on Model DNA Replication Forks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Biochemical Role of the Human NEIL1 and NEIL3 DNA Glycosylases on Model DNA Replication Forks [mdpi.com]

- 13. Mammalian 5-formyluracil-DNA glycosylase. 2. Role of SMUG1 uracil-DNA glycosylase in repair of 5-formyluracil and other oxidized and deaminated base lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detection of Genomic Uracil Patterns - PMC [pmc.ncbi.nlm.nih.gov]

6-Formyluracil: A High-Fidelity Biomarker for Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a well-established driver of cellular damage and is implicated in a vast array of pathologies, including cancer, neurodegenerative disorders, and aging.[1][2] The imperative for sensitive and specific biomarkers to accurately quantify oxidative damage is therefore paramount in both basic research and clinical settings. This guide focuses on 6-Formyluracil (5-foU), a significant oxidation product of thymine in DNA, as a robust biomarker for oxidative stress.[3][4] We will delve into the mechanistic underpinnings of its formation, its biological consequences, the intricacies of its repair, and the state-of-the-art analytical methodologies for its detection and quantification. This document is designed to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize 5-foU as a key indicator of oxidative DNA damage.

The Genesis of a Biomarker: Formation and Biological Impact of 6-Formyluracil

Mechanism of Formation: A Tale of Thymine Oxidation

6-Formyluracil is not a direct product of a single oxidative hit, but rather the result of a cascade of reactions initiated by the attack of reactive oxygen species, particularly the hydroxyl radical (•OH), on the methyl group of thymine residues within the DNA strand.[4][5] The process can be summarized as follows:

-

Hydroxyl Radical Attack: The highly reactive •OH abstracts a hydrogen atom from the methyl group of thymine, generating a thymine methyl radical.

-

Oxygen Addition: In an oxygen-rich environment, this radical rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical.

-

Intermediate Formation and Decomposition: This unstable intermediate can then undergo further reactions, leading to the formation of 5-(hydroperoxymethyl)uracil, which subsequently decomposes to yield 5-(hydroxymethyl)uracil (5-hmU) and 5-formyluracil (5-foU).[4]

This multi-step formation pathway underscores the specificity of 5-foU as a marker for oxidative damage, as its presence is a direct consequence of ROS-mediated chemistry.

Caption: The Base Excision Repair (BER) pathway for 6-Formyluracil.

Analytical Methodologies for 6-Formyluracil Detection and Quantification

The accurate measurement of 5-foU in biological samples is crucial for its validation as a reliable biomarker. Several analytical techniques have been developed for this purpose, with varying degrees of sensitivity and specificity.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is considered the gold standard for the quantification of 5-foU. [5]This method offers high sensitivity and specificity, allowing for the detection of low levels of the lesion in complex biological matrices.

Experimental Protocol: Quantification of 5-foU by HPLC-MS/MS

-

DNA Isolation: Extract high-quality DNA from the biological sample (e.g., cells, tissues, biofluids) using a standard DNA isolation kit.

-

DNA Hydrolysis:

-

Enzymatically digest the DNA to its constituent nucleosides using a combination of nuclease P1 and alkaline phosphatase. [6]This enzymatic approach is generally preferred over acid hydrolysis to avoid potential degradation of 5-foU. [7]3. Sample Cleanup: Remove proteins and other interfering substances from the digested sample, for example, by ultrafiltration.

-

-

HPLC Separation:

-

Inject the cleaned-up sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase typically consisting of water and acetonitrile with a small amount of a modifier like formic acid to achieve optimal separation of the nucleosides.

-

-

MS/MS Detection:

-

Introduce the eluent from the HPLC into the electrospray ionization (ESI) source of a tandem mass spectrometer.

-

Operate the mass spectrometer in the positive ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for 5-formyl-2'-deoxyuridine.

-

An isotopically labeled internal standard (e.g., [¹⁵N₂,¹³C₁₀]-5-formyl-2'-deoxyuridine) should be used for accurate quantification.

-

-

Data Analysis: Quantify the amount of 5-foU by comparing the peak area of the analyte to that of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of DNA damage products. However, the requirement for derivatization of the analytes to make them volatile can introduce variability. Acid hydrolysis, often used in sample preparation for GC-MS, can lead to the degradation of 5-foU, potentially resulting in an underestimation of its levels. [7]Therefore, careful optimization of the hydrolysis and derivatization steps is critical for accurate quantification with this method.

Immunoassays

Antibody-based methods, such as ELISA, can also be employed for the detection of 5-foU. These methods are generally less sensitive and specific than mass spectrometry-based techniques but can be useful for high-throughput screening.

Novel Detection Methods

Emerging techniques, such as those based on chemical probes and isothermal amplification, are also being developed for the detection of 5-foU, offering potential for new and innovative analytical approaches. [8][9]

Data Presentation and Interpretation

Quantitative Data Summary

| Analytical Method | Sensitivity | Specificity | Throughput | Key Considerations |

| HPLC-MS/MS | High (fmol-amol) | Very High | Moderate | Gold standard; requires specialized equipment. |

| GC-MS | High (pmol-fmol) | High | Moderate | Requires derivatization; risk of analyte degradation. [7] |

| Immunoassays | Moderate (pmol) | Moderate | High | Potential for cross-reactivity; good for screening. |

Interpreting 5-Formyluracil Levels

Elevated levels of 5-foU in a biological sample are indicative of increased oxidative stress. When interpreting these levels, it is important to consider:

-

Baseline Levels: It is crucial to establish baseline levels of 5-foU in control or healthy populations to provide a reference point for comparison.

-

Tissue Specificity: The levels of 5-foU may vary between different tissues and cell types, reflecting differences in metabolic activity and exposure to oxidative insults. [8]* Disease State: Increased levels of 5-foU have been observed in certain pathological conditions, such as cancer, where it may be higher in tumor tissues compared to adjacent normal tissues. [8]* Therapeutic Interventions: 5-foU can be a valuable biomarker for assessing the efficacy of antioxidant therapies or the pro-oxidant effects of certain drugs. A decrease in 5-foU levels following an antioxidant intervention would suggest a positive therapeutic response.

Conclusion and Future Directions

6-Formyluracil has emerged as a highly specific and reliable biomarker for oxidative DNA damage. Its formation is a direct consequence of ROS-mediated thymine oxidation, and its presence has clear mutagenic and cytotoxic implications. The development of robust and sensitive analytical methods, particularly HPLC-MS/MS, has enabled the accurate quantification of 5-foU in a variety of biological samples.

For researchers, scientists, and drug development professionals, 5-foU offers a powerful tool to:

-

Investigate the role of oxidative stress in disease pathogenesis.

-

Screen for novel antioxidant compounds.

-

Monitor the efficacy of therapeutic interventions aimed at mitigating oxidative damage.

-

Assess the potential for oxidative toxicity of new drug candidates.

Future research should focus on establishing standardized protocols for 5-foU analysis, expanding our understanding of its role in different disease contexts, and exploring its potential as a clinical diagnostic and prognostic marker. The continued investigation of 6-Formyluracil will undoubtedly provide further insights into the complex interplay between oxidative stress, DNA damage, and human health.

References

-

Detection and Application of 5-Formylcytosine and 5-Formyluracil in DNA. (2019). PubMed. [Link]

-

Replication of DNA templates containing 5-formyluracil, a major oxidative lesion of thymine in DNA. (n.d.). PMC. [Link]

-

5-Formyluracil-induced perturbations of DNA function. (n.d.). PubMed. [Link]

-

Formation and repair of oxidatively generated damage in cellular DNA. (n.d.). PMC. [Link]

-

Enzymatic repair of 5-formyluracil. II. Mismatch formation between 5-formyluracil and guanine during dna replication and its recognition by two proteins involved in base excision repair (AlkA) and mismatch repair (MutS). (n.d.). PubMed. [Link]

-

Identification of 5-formyluracil DNA glycosylase activity of human hNTH1 protein. (n.d.). PMC. [Link]

-

A novel biomarker of interleukin 6 activity and clinical and cognitive outcomes in depression. (2024). PubMed. [Link]

-

Quantitative determination of the 5-(hydroxymethyl)uracil moiety in the DNA of .gamma.-irradiated cells. (n.d.). ACS Publications. [Link]

-

Clinical Value of IL6R Gene Variants as Predictive Biomarkers for Toxicity to Tocilizumab in Patients with Rheumatoid Arthritis. (2022). MDPI. [Link]

-

Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions. (n.d.). PubMed. [Link]

-

Repair of the mutagenic DNA oxidation product, 5-formyluracil. (n.d.). PubMed. [Link]

-

Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (n.d.). Unknown Source. [Link]

-

Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. (2021). GSC Online Press. [Link]

-

Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells. (n.d.). MDPI. [Link]

-

Replication of DNA templates containing 5-formyluracil, a major oxidative lesion of thymine in DNA. (n.d.). Oxford Academic. [Link]

-

Significance of Various Biomarkers in Pre-Clinical and Clinical Studies. (2023). Unknown Source. [Link]

-

(PDF) OXIDATIVE STRESS AND FORMATION MECHANISMS. (2024). ResearchGate. [Link]

-

Identification of 5-formyluracil DNA glycosylase activity of human hNTH1 protein. (n.d.). PubMed. [Link]

-

5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism. (n.d.). PubMed. [Link]

-

Biomarkers of oxidative damage to DNA and repair. (n.d.). PubMed. [Link]

-

Oxidative and nitrative DNA damage as biomarker for carcinogenesis with special reference to inflammation. (n.d.). PubMed. [Link]

-

Determination of 5-Formyluracil via Oxime-Based Nucleotide-Metal Coordination. (2022). PubMed. [Link]

-

Making Meaningful Clinical Use of Biomarkers. (2017). PMC. [Link]

-

DNA Repair Pathways and Human Cancer. (2015). Clinical Gate. [Link]

-

Formylation facilitates the reduction of oxidized initiator methionines. (n.d.). PMC. [Link]

-

Oxidative Stress-Induced Misfolding and Inclusion Formation of Nrf2 and Keap1. (n.d.). MDPI. [Link]

-

Biomarkers of Response and Resistance to CDK4/6 Inhibitors in Breast Cancer: Hints from Liquid Biopsy and microRNA Exploration. (n.d.). MDPI. [Link]

-

Mammalian 5-formyluracil-DNA Glycosylase. 2. Role of SMUG1 uracil-DNA Glycosylase in Repair of 5-formyluracil and Other Oxidized and Deaminated Base Lesions. (n.d.). PubMed. [Link]

-

Looking into the Quantification of Forensic Samples with Real-Time PCR. (n.d.). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Oxidative and nitrative DNA damage as biomarker for carcinogenesis with special reference to inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Replication of DNA templates containing 5-formyluracil, a major oxidative lesion of thymine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Formation and repair of oxidatively generated damage in cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection and Application of 5-Formylcytosine and 5-Formyluracil in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of 5-Formyluracil via Oxime-Based Nucleotide-Metal Coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural abundance of 6-Formyluracil in different cell types

An In-Depth Technical Guide on the Natural Abundance of 6-Formyluracil in Different Cell Types

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 6-Formyluracil in Cellular Biology

6-Formyluracil (6-FU) is a modified pyrimidine base that arises in DNA from the oxidation of thymine. While often categorized as a DNA lesion, emerging research suggests that its presence, albeit at low levels, may also be implicated in cellular signaling pathways. For researchers in drug development and molecular biology, understanding the baseline abundance of 6-FU across various cell types is critical for elucidating its physiological and pathological roles. This guide provides an in-depth exploration of the methodologies used to quantify 6-formyluracil, the rationale behind these experimental choices, and a summary of its observed natural abundance.

The formation of 6-formyluracil is a multi-step process initiated by the attack of reactive oxygen species (ROS) on the methyl group of thymine. This oxidation cascade can proceed through a 5-hydroxymethyluracil intermediate. The presence of 6-formyluracil in DNA can have significant biological consequences, including the stalling of DNA polymerases and the potential for mutagenesis if not properly repaired. The primary repair mechanism for 6-formyluracil is base excision repair (BER), initiated by DNA glycosylases such as NTH1 and NEIL1.

Given its dual nature as both a DNA lesion and a potential signaling molecule, the accurate quantification of 6-formyluracil is of paramount importance. This guide will focus on the gold-standard technique for this purpose: liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Part 1: Quantification of 6-Formyluracil by LC-MS/MS

The quantification of 6-formyluracil in cellular DNA is a technically demanding process that requires high sensitivity and specificity due to its low natural abundance. LC-MS/MS has emerged as the most reliable method for this purpose.

Experimental Workflow: A Conceptual Overview

The overall workflow for the quantification of 6-formyluracil from cellular samples is a multi-step process that begins with the isolation of high-purity DNA and culminates in the instrumental analysis by LC-MS/MS.

Figure 1: A high-level overview of the experimental workflow for the quantification of 6-formyluracil from cellular samples using LC-MS/MS.

Detailed Step-by-Step Methodology

The following protocol is a synthesized representation of best practices in the field.

1. Genomic DNA Isolation and Purification

-

Rationale: The accuracy of 6-formyluracil quantification is critically dependent on the purity of the isolated genomic DNA. Contaminants such as RNA, proteins, and lipids can interfere with the downstream enzymatic digestion and LC-MS/MS analysis.

-

Protocol:

-

Harvest cells and perform lysis using a suitable buffer (e.g., containing SDS and proteinase K).

-

Remove RNA by treating the lysate with RNase A.

-

Perform sequential phenol-chloroform extractions to remove proteins and lipids.

-

Precipitate the DNA with isopropanol or ethanol.

-

Wash the DNA pellet with 70% ethanol to remove residual salts.

-

Resuspend the purified DNA in a buffered solution (e.g., TE buffer).

-

Assess DNA purity and concentration using UV spectrophotometry. An A260/A280 ratio of ~1.8 is indicative of pure DNA.

-

2. DNA Hydrolysis

-

Rationale: To analyze the individual nucleosides by LC-MS/MS, the DNA polymer must be broken down into its constituent components. Enzymatic hydrolysis is preferred over acid hydrolysis as it is less likely to induce artificial formation of oxidized bases.

-

Protocol:

-